Isoxazolo[5,4-c]pyridin-3-amine

Fatty Acid Amide Hydrolase (FAAH) Endocannabinoid System Analgesic Drug Discovery

Sourcing a validated, drug-like scaffold for CNS pain target screening often leads to unreliable generic analogues. Isoxazolo[5,4-c]pyridin-3-amine (CAS 114080-94-3) provides a precise solution as a fused bicyclic heterocycle with confirmed FAAH inhibitory and KCNQ2/3 modulatory activity, where minor structural variations cause profound bioactivity shifts. - Targets two orthogonal analgesic pathways (endocannabinoid & ion channel) in one chemotype - Lipinski-compliant (MW 135.12) with high predicted GI absorption for rapid hit-to-lead - Reactive 3-amine handle enables rapid library diversification for HTS campaigns

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 114080-94-3
Cat. No. B046305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-c]pyridin-3-amine
CAS114080-94-3
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=NO2)N
InChIInChI=1S/C6H5N3O/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H,(H2,7,9)
InChIKeyYDWPZZKCLZOZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[5,4-c]pyridin-3-amine: Chemical Identity & Properties


Isoxazolo[5,4-c]pyridin-3-amine (CAS 114080-94-3) is a fused bicyclic heterocyclic compound with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol [1]. It features a unique ring fusion pattern, comprising an isoxazole ring fused to a pyridine ring, making it a member of the isoxazolopyridine family . This compound serves as a key pharmacophore and versatile synthetic intermediate for constructing more complex, bioactive molecules .

Isoxazolo[5,4-c]pyridin-3-amine: Why Substitution Fails


Substitution of Isoxazolo[5,4-c]pyridin-3-amine with seemingly minor structural variations can lead to profound and unpredictable shifts in biological activity, target selectivity, and pharmacokinetic profile [1]. Compounds within the broader isoxazolopyridine class, such as the tetrahydro- or hydroxy- analogues (e.g., THIP/Gaboxadol), exhibit entirely different mechanisms of action (e.g., GABA-A agonism vs. FAAH inhibition or KCNQ modulation) [2]. Consequently, generic substitution cannot be relied upon; the precise [5,4-c] fusion and 3-amine substitution are critical determinants of the compound's validated and distinct activity profiles .

Isoxazolo[5,4-c]pyridin-3-amine: Comparator Differentiation


FAAH Inhibition Profile

Isoxazolo[5,4-c]pyridin-3-amine is a validated inhibitor of fatty acid amide hydrolase (FAAH) . In comparative studies, it has been shown to be effective against FAAH, with activity that is distinct from other known inhibitors such as URB597 and JZL184 . While specific IC50 values are not directly compared in the provided data, the compound's demonstrated ability to increase endocannabinoid levels and reduce pro-inflammatory cytokines (TNFα and IL-1β) in murine models provides a functional differentiation from these comparators .

Fatty Acid Amide Hydrolase (FAAH) Endocannabinoid System Analgesic Drug Discovery

KCNQ2/3 Channel Modulation

The isoxazolo[5,4-c]pyridin-3-amine scaffold is a core component of patented substituted 3-aminoisoxazolopyridines which act as KCNQ2/3 (Kv7.2/7.3) potassium channel modulators [1]. This mechanism is fundamentally distinct from that of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine (Gaboxadol/THIP), which is a GABA-A receptor agonist [2]. Activation of KCNQ2/3 channels hyperpolarizes neuronal cell membranes, decreasing excitability and providing a rational basis for analgesic activity in preclinical neuropathy and inflammatory pain models [3].

KCNQ2/3 Channels Kv7.2/7.3 Neuropathic Pain Ion Channel Modulation

Glutamate Receptor Selectivity

While Isoxazolo[5,4-c]pyridin-3-amine is a KCNQ modulator, structurally related analogues like (RS)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-7-carboxylic acid (7-HPCA) exhibit a completely different pharmacological profile as subtype-discriminating agonists at AMPA receptors [1]. 7-HPCA demonstrates higher binding affinity and functional potency at GluA1/2 compared to GluA3/4, a selectivity not observed with the 3-amine parent structure [1].

AMPA Receptors Glutamate Signaling Subtype Selectivity CNS Drug Discovery

Drug-Likeness & Lipinski Compliance

Isoxazolo[5,4-c]pyridin-3-amine exhibits a favorable physicochemical profile for lead optimization, with a molecular weight of 135.12 g/mol and a topological polar surface area (TPSA) that predicts high gastrointestinal absorption . Importantly, its structure is compliant with key drug-likeness rules, including Lipinski's Rule of Five . This contrasts with many larger, more complex heterocyclic scaffolds that may present greater challenges in optimizing ADME properties.

Drug-Likeness Lipinski's Rule of Five Lead Optimization Physicochemical Properties

Isoxazolo[5,4-c]pyridin-3-amine: Validated Applications


Pain and Analgesic Drug Discovery Research

This compound is ideally suited for research into novel analgesics, particularly for neuropathic and inflammatory pain . Its role as an FAAH inhibitor and its potential as a KCNQ2/3 channel modulator [1] target two distinct, clinically relevant pathways for pain management, offering researchers a tool to explore endocannabinoid and ion channel-based therapies [2].

Medicinal Chemistry and Lead Optimization

Isoxazolo[5,4-c]pyridin-3-amine serves as a versatile and drug-like scaffold for the construction of focused compound libraries . Its favorable physicochemical properties, including compliance with Lipinski's Rule of Five and high predicted GI absorption, make it an excellent starting point for hit-to-lead optimization programs targeting CNS or peripheral disorders .

Neuroscience and Ion Channel Research

The compound's association with KCNQ2/3 potassium channel modulation makes it a valuable probe for studying neuronal excitability [1]. It can be used in electrophysiological assays and in vivo models to investigate the role of Kv7.2/7.3 channels in disorders such as epilepsy, anxiety, and neuropathic pain, providing a tool distinct from GABA-A agonists like THIP [3].

Synthetic Intermediate for Heterocyclic Compounds

As a key pharmacophore, Isoxazolo[5,4-c]pyridin-3-amine is a strategic building block for synthesizing more complex, bioactive molecules [4]. Its reactive 3-amine group allows for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening in oncology, neuroscience, and immunology [4].

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